molecular formula C13H17ClN2 B13676263 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride

Cat. No.: B13676263
M. Wt: 236.74 g/mol
InChI Key: KWFVEDRYKROWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is an imidazole derivative, which is a class of compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride typically involves multiple steps. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: An imidazole derivative with similar structural features, used as an α2-adrenoceptor agonist.

    Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic in clinical settings.

Uniqueness

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride is unique due to its specific structural features and the range of applications it offers. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, commonly known as medetomidine hydrochloride, is a potent alpha-2 adrenergic agonist. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in sedation and analgesia. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H17N2Cl
  • Molecular Weight : 240.74 g/mol
  • Structure : The compound features an imidazole ring substituted with a dimethylphenyl ethyl group.

Medetomidine exerts its effects primarily through selective activation of the alpha-2 adrenergic receptors (α2-ARs). Activation of these receptors leads to:

  • Inhibition of norepinephrine release , resulting in sedation and analgesia.
  • Decreased sympathetic outflow , which contributes to hypotension and bradycardia.
  • Enhanced inhibitory neurotransmission , leading to anxiolytic effects.

Pharmacodynamics

Medetomidine has shown high selectivity for the α2A receptor subtype compared to α1 receptors. Its Ki values indicate a strong affinity for α2 receptors (1.08 nM) and a significantly lower affinity for α1 receptors (1750 nM) . This selectivity is crucial for minimizing side effects commonly associated with non-selective adrenergic agonists.

Therapeutic Applications

The compound is utilized in various clinical settings:

  • Sedation : Medetomidine is widely used in veterinary medicine for sedation during surgical procedures.
  • Analgesia : Its analgesic properties make it suitable for pain management in both human and veterinary medicine.
  • Neuroprotection : Recent studies suggest potential applications in treating retinal diseases by providing neuroprotective effects against ischemic damage .

In Vivo Studies

Several studies have demonstrated the efficacy of medetomidine in various animal models:

  • Sedative Effects : In a study involving dogs, medetomidine administration resulted in profound sedation with minimal cardiovascular side effects .
  • Neuroprotective Effects : Research indicates that medetomidine can reduce retinal damage caused by oxidative stress, suggesting its role in treating conditions like diabetic retinopathy .

In Vitro Studies

Research involving cell cultures has provided insights into the cellular mechanisms influenced by medetomidine:

  • Cell Viability Assays : Medetomidine exhibited protective effects on retinal ganglion cells exposed to harmful stimuli, indicating its potential as a therapeutic agent for retinal neuroprotection .
Study TypeFindings
In VivoSedation in dogs; minimal cardiovascular side effects.
In VitroProtective effects on retinal ganglion cells; reduced oxidative stress damage.

Case Studies

  • Veterinary Use : A case study involving feline patients demonstrated that medetomidine effectively provided sedation for dental procedures with a rapid recovery time post-anesthesia.
  • Human Trials : Preliminary trials in humans have shown promising results for using medetomidine as an adjunct to general anesthesia, enhancing sedation without significant respiratory depression.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H

InChI Key

KWFVEDRYKROWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.